molecular formula C13H21NO3Si B8240308 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid

Cat. No.: B8240308
M. Wt: 267.40 g/mol
InChI Key: XSLLNZNZOMCFMQ-UHFFFAOYSA-N
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Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid is a chemical compound that features a picolinic acid core with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid typically involves the protection of the hydroxyl group of picolinic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butyldimethylsilyl group into a variety of organic compounds in a more sustainable and efficient manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the picolinic acid core.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group serves as a protecting group, allowing the picolinic acid core to interact with its target without interference from the hydroxyl group. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((tert-Butyldimethylsilyl)oxy)methyl)benzoic acid
  • 3-(((tert-Butyldimethylsilyl)oxy)methyl)phenylboronic acid
  • 3-(((tert-Butyldimethylsilyl)oxy)methyl)aniline

Uniqueness

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid is unique due to its picolinic acid core, which imparts specific chemical and biological properties. The presence of the TBDMS group provides stability and protection during synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3Si/c1-13(2,3)18(4,5)17-9-10-7-6-8-14-11(10)12(15)16/h6-8H,9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLLNZNZOMCFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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